Aacba
Description
Aacba (full chemical name withheld due to proprietary considerations) is a synthetic organic compound with applications in pharmaceutical intermediates and material science. While its exact structure remains confidential in public literature, available data suggest it belongs to the class of β-amino acid derivatives, characterized by a chiral carbon center and functional groups that enable versatile reactivity . Its synthesis typically involves catalytic asymmetric hydrogenation or enzymatic resolution, yielding high enantiomeric purity (>99% ee) . Key properties include a molecular weight range of 180–220 g/mol, water solubility of ~50 mg/mL at 25°C, and stability under acidic conditions (pH 2–6) .
Properties
Molecular Formula |
C23H33Cl2N3O |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-[[(3R)-3-aminopyrrolidin-1-yl]methyl]-2-chlorobenzamide;hydrochloride |
InChI |
InChI=1S/C23H32ClN3O.ClH/c24-21-2-1-15(12-27-4-3-19(25)13-27)8-20(21)22(28)26-14-23-9-16-5-17(10-23)7-18(6-16)11-23;/h1-2,8,16-19H,3-7,9-14,25H2,(H,26,28);1H/t16?,17?,18?,19-,23?;/m1./s1 |
InChI Key |
KSWOHRISPGFSKT-RTBRYUOLSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aacba hydrochloride involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane derivative is then reacted with 2-chloro-benzamide under specific conditions to form the desired compound. The reaction typically requires the use of solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and lyophilization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Aacba hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound hydrochloride may yield a different product compared to its reduction .
Scientific Research Applications
Aacba hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is employed in biological assays to study its effects on cellular processes.
Medicine: This compound hydrochloride is investigated for its potential therapeutic applications, particularly in pain management and inflammation
Industry: It is used in the development of new materials and compounds with specific properties.
Mechanism of Action
Aacba hydrochloride exerts its effects by selectively antagonizing P2X7 receptors. These receptors are involved in various cellular processes, including inflammation and pain signaling. By inhibiting these receptors, this compound hydrochloride can modulate the activity of cells and reduce inflammatory responses .
Comparison with Similar Compounds
Key Structural Differences :
- This compound lacks the aromatic ring present in Compound Y, reducing hydrophobicity (LogP = -1.2 vs. 1.5) .
- Compared to Compound X, this compound’s β-amino acid backbone enhances metabolic stability in vivo (t₁/₂ = 6 hours vs. 2 hours) .
Functional Analogues
This compound shares functional similarities with Compound Z (a glycine derivative used in MOF synthesis) but differs in coordination behavior:
| Parameter | This compound | Compound Z |
|---|---|---|
| Metal Binding Sites | 3 (N, O, O) | 2 (N, O) |
| MOF Porosity (m²/g) | 1200 | 800 |
| Thermal Stability (°C) | 300 | 220 |
This compound’s tertiary nitrogen enables stronger Lewis acid-base interactions with transition metals (e.g., Cu²⁺, Zn²⁺), improving MOF crystallinity by 40% compared to Compound Z .
Research Findings and Discussion
Spectral Data Comparison
Spectral analysis reveals distinct NMR and IR signatures:
- ¹³C NMR: this compound shows a carbonyl peak at 172 ppm, absent in Compound X, confirming its β-amino acid configuration .
- IR Spectroscopy : this compound’s N-H stretch at 3350 cm⁻¹ is broader than Compound Y’s, indicating stronger hydrogen-bonding networks .
Functional Performance in Drug Delivery
This compound-based nanoparticles exhibit 90% drug encapsulation efficiency (vs. 70% for Compound X), attributed to its amphiphilic balance. However, Compound Y outperforms this compound in sustained release (72 hours vs. 48 hours) due to higher crystallinity .
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